![molecular formula C19H30BrNO B14357968 N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine CAS No. 90166-98-6](/img/structure/B14357968.png)
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine is a complex organic compound that features a benzyl group, a bromocyclohexyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine typically involves multiple steps:
Bromination of Cyclohexane: Cyclohexane is brominated using N-bromosuccinimide (NBS) to form 2-bromocyclohexane.
Formation of the Ether Linkage: The 2-bromocyclohexane is then reacted with 2-hydroxyethylamine to form the ether linkage.
Alkylation: The resulting compound is then alkylated with benzyl chloride to introduce the benzyl group.
Final Amine Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The bromine atom in the cyclohexyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with a catalyst (e.g., Pd/C), LiAlH4.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and amine groups can participate in hydrogen bonding and electrostatic interactions, while the bromocyclohexyl group can provide hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-N-{2-[(2-fluorocyclohexyl)oxy]ethyl}butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens might not . This can lead to different reactivity and biological activity compared to its chloro- and fluoro- counterparts .
Propriétés
Numéro CAS |
90166-98-6 |
|---|---|
Formule moléculaire |
C19H30BrNO |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-benzyl-N-[2-(2-bromocyclohexyl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-13-21(16-17-9-5-4-6-10-17)14-15-22-19-12-8-7-11-18(19)20/h4-6,9-10,18-19H,2-3,7-8,11-16H2,1H3 |
Clé InChI |
VOKFQAIQAMWDAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCOC1CCCCC1Br)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


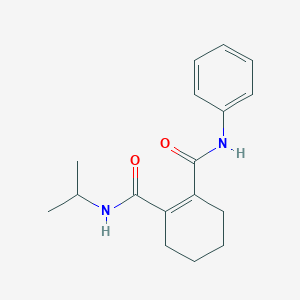
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
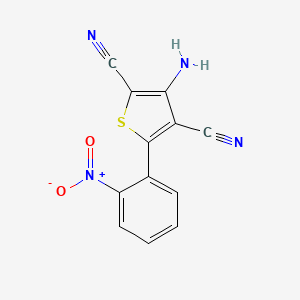
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
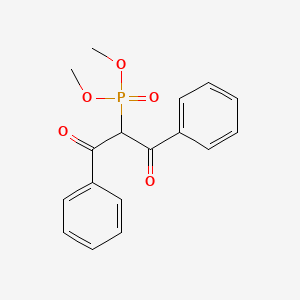
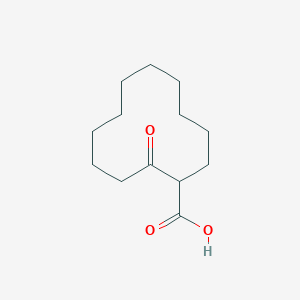
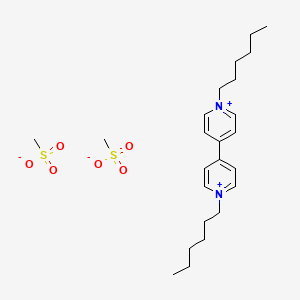
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
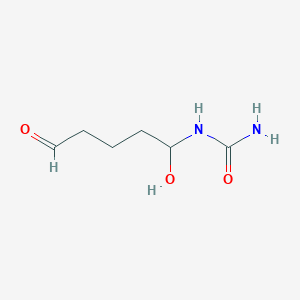
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
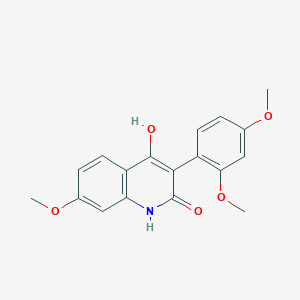
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

